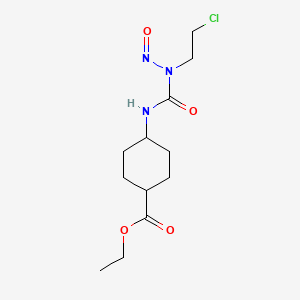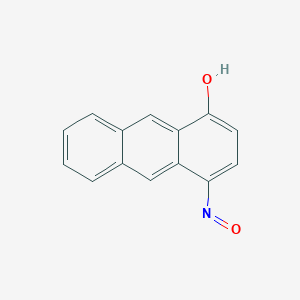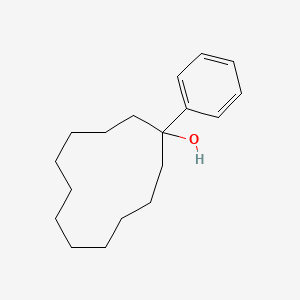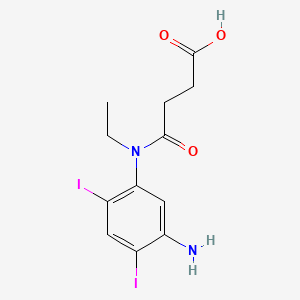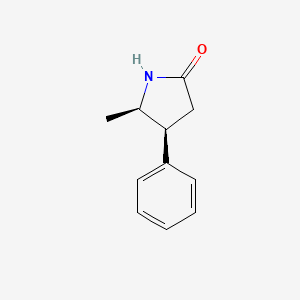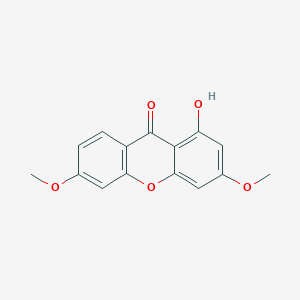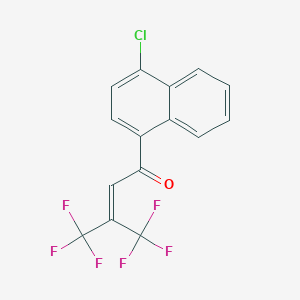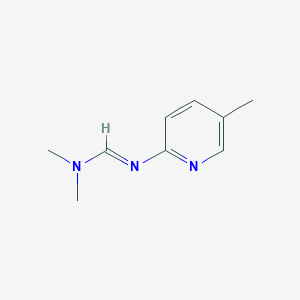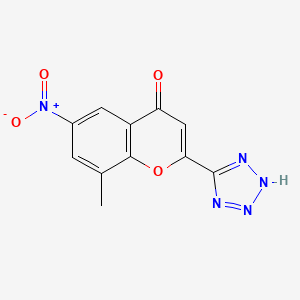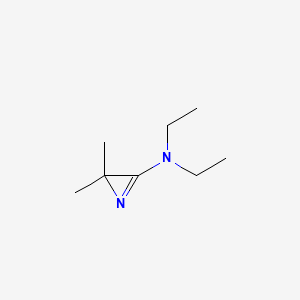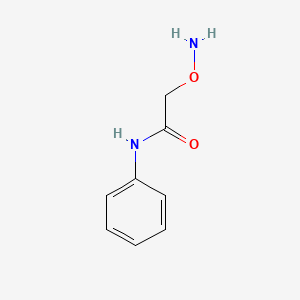![molecular formula C16H15NO2S B14678475 (6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid CAS No. 30810-91-4](/img/structure/B14678475.png)
(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-1benzothieno[4,3-fg]quinoline-9-carboxylic acid is a complex organic compound with a unique structure that includes a benzothienoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-1benzothieno[4,3-fg]quinoline-9-carboxylic acid typically involves multiple steps, including the formation of the benzothienoquinoline core and subsequent functionalization. Common synthetic routes may involve cyclization reactions, Friedel-Crafts acylation, and various condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-1benzothieno[4,3-fg]quinoline-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives with different functional groups.
Scientific Research Applications
(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-1benzothieno[4,3-fg]quinoline-9-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-1benzothieno[4,3-fg]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Benzothiophene derivatives: These compounds also have a benzothiophene core and are studied for their biological activities.
Uniqueness
(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-1benzothieno[4,3-fg]quinoline-9-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
30810-91-4 |
|---|---|
Molecular Formula |
C16H15NO2S |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(4R,7R)-6-methyl-11-thia-6-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,9,12,14-pentaene-4-carboxylic acid |
InChI |
InChI=1S/C16H15NO2S/c1-17-7-9(16(18)19)5-12-11-3-2-4-14-15(11)10(8-20-14)6-13(12)17/h2-5,8-9,13H,6-7H2,1H3,(H,18,19)/t9-,13-/m1/s1 |
InChI Key |
ANYFTOINJBIPOI-NOZJJQNGSA-N |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CSC4=CC=CC2=C34)C(=O)O |
Canonical SMILES |
CN1CC(C=C2C1CC3=CSC4=CC=CC2=C34)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


